[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-14-7-8(6-11)10(13-14)9-4-2-3-5-12-9;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQAHDCASCXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4·2HCl. The compound features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological activity. The structural characteristics can influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, Zhong et al. reported that similar pyrazole compounds demonstrated potent bactericidal and fungicidal activities, making them promising candidates for agricultural fungicides and antimicrobial agents .
2. Anti-inflammatory Effects
Recent investigations into the anti-inflammatory potential of pyrazole derivatives have highlighted their ability to modulate inflammatory pathways. Qiao et al. synthesized various pyrazole derivatives and assessed their anti-inflammatory activity, suggesting that modifications in the structure could enhance efficacy against inflammatory diseases .
3. Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. Research on related compounds has shown effectiveness against Plasmodium species, which are responsible for malaria. The incorporation of specific functional groups in similar scaffolds has been linked to improved activity against these parasites, indicating a potential avenue for further exploration with this compound .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in microbial growth and inflammation regulation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Zhong et al., various pyrazole derivatives were tested against common bacterial strains. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
Qiao et al.'s research focused on synthesizing novel pyrazole amines and assessing their anti-inflammatory properties using in vitro models. The study found that certain derivatives significantly reduced pro-inflammatory cytokine levels, highlighting their therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Pyrazole-Based Methanamine Dihydrochlorides
Compounds with pyrazole cores and methanamine dihydrochloride salts exhibit variations in substituents and physical properties:
Key Observations :
- Purity levels across analogs range from 95% to 98%, suggesting robust synthetic protocols for dihydrochloride salts.
Pyridine/Thiazole-Containing Analogs
Compounds with pyridine or thiazole rings share structural similarities but differ in heterocyclic systems:
Key Observations :
Trifluoromethyl-Substituted Pyrazole Derivatives
1,3,4-Oxadiazole derivatives with trifluoromethyl groups highlight substituent effects on physical properties:
Key Observations :
Other Heterocyclic Methanamine Salts
Quinoline and indole-based salts provide insights into broader structural diversity:
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing [1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or via Mannich reactions for functionalization at the 4-position .
- Step 2 : Introduce the pyridinyl substituent through cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on precursor availability.
- Step 3 : Convert the methanamine intermediate to its dihydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol or water) under controlled pH, followed by recrystallization .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Purification via column chromatography or crystallization ensures high purity (>95%).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR confirm substituent positions and proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for CHClN: 260.05 g/mol) .
- Elemental Analysis : Validate stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
- Crystal Growth : Use slow evaporation from a mixture of methanol/water or DMSO to obtain single crystals.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with a low-temperature (100 K) setup to minimize thermal motion .
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., NHCl interactions in the dihydrochloride form) .
- Key Insights : Confirm the protonation state of the methanamine group and chloride counterion positions.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Experimental Design :
- Stability Study : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C.
- Findings : The compound is most stable at pH 4–6 (typical for dihydrochloride salts). Degradation products (e.g., free base or hydrolyzed pyrazole) increase at alkaline pH .
- Mitigation : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
Q. What computational methods can predict the compound’s interaction with biological targets?
- Approach :
- Docking Simulations : Use AutoDock Vina to model binding to pyrazole-targeted enzymes (e.g., kinases or GPCRs). Parameterize partial charges with Gaussian09 at the B3LYP/6-31G* level.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Validation : Compare results with experimental IC data from enzymatic assays.
Data Contradiction Analysis
Q. How to address discrepancies in solubility data reported for this compound?
- Case Study :
- Conflict : Solubility ranges from 50 mg/mL (in DMSO) to <1 mg/mL (in water) across studies.
- Resolution :
Verify salt form purity (free base vs. dihydrochloride) via NMR chloride integration .
Replicate experiments under standardized conditions (e.g., USP buffer systems at 25°C).
Consider co-solvents (e.g., 10% PEG-400) for in vitro assays requiring aqueous solubility .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Applications in Research
Q. How can this compound serve as a precursor for radiolabeled probes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
